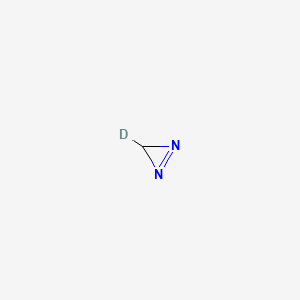
3-deuterio-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:
Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (around 350-365 nm) is commonly used to activate diazirines.
Thermal Activation: Heating to temperatures between 110-130°C can also generate carbenes from diazirines.
Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .
Wissenschaftliche Forschungsanwendungen
3-Deuterio-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of biological targets and protein-protein interactions.
Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.
Industry: Applied in polymer crosslinking and adhesion processes
Wirkmechanismus
The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .
Vergleich Mit ähnlichen Verbindungen
Diaziridine: A precursor to diazirine, characterized by a three-membered ring with two nitrogen atoms.
Trifluoromethyl Aryl Diazirines: Commonly used in biological target identification and known for their high reactivity and stability.
Phenyl Azides and Benzophenones: Alternative photoaffinity probes with different activation and reactivity profiles.
Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.
Eigenschaften
Molekularformel |
CH2N2 |
|---|---|
Molekulargewicht |
43.046 g/mol |
IUPAC-Name |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
InChI-Schlüssel |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C1N=N1 |
Kanonische SMILES |
C1N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



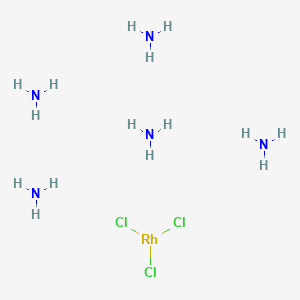
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)
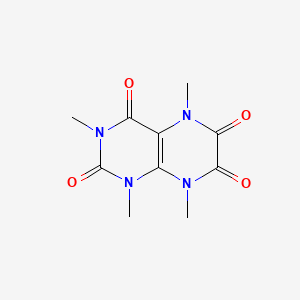



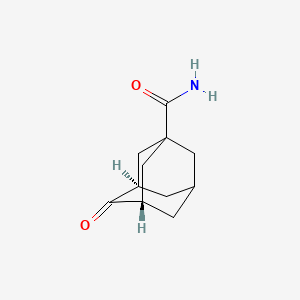
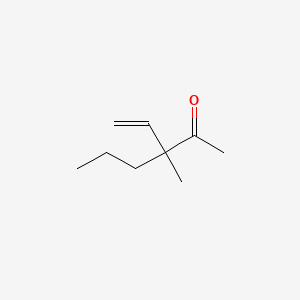
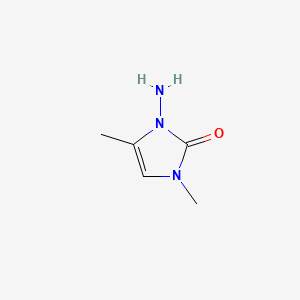

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
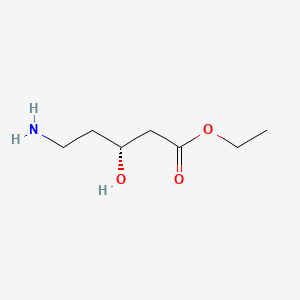
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
